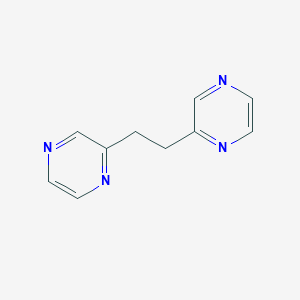
Ethane, 1,2-bis-(2-pyrazinyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethane, 1,2-bis-(2-pyrazinyl) is an organic compound with the molecular formula C₁₀H₁₀N₄ It consists of an ethane backbone with two pyrazinyl groups attached to the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethane, 1,2-bis-(2-pyrazinyl) typically involves the reaction of pyrazine with ethylene dibromide under specific conditions. The reaction proceeds through a nucleophilic substitution mechanism where the bromine atoms are replaced by pyrazinyl groups. The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for Ethane, 1,2-bis-(2-pyrazinyl) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethane, 1,2-bis-(2-pyrazinyl) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the pyrazinyl groups to pyrazolidinyl groups.
Substitution: The compound can participate in substitution reactions where the pyrazinyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Ethane, 1,2-bis-(2-pyrazinyl) with hydrogen peroxide would yield pyrazine N-oxides, while reduction with lithium aluminum hydride would produce pyrazolidinyl derivatives.
Scientific Research Applications
Ethane, 1,2-bis-(2-pyrazinyl) has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the synthesis of advanced materials and as a building block for more complex organic compounds.
Mechanism of Action
The mechanism by which Ethane, 1,2-bis-(2-pyrazinyl) exerts its effects depends on its specific application. In coordination chemistry, it acts as a bidentate ligand, forming stable complexes with metal ions. In biological systems, its mechanism of action may involve interaction with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Ethane, 1,2-bis-(4-pyridyl): Similar structure but with pyridyl groups instead of pyrazinyl groups.
Ethane, 1,2-bis-(2-pyridyl): Another similar compound with pyridyl groups.
1,2-Bis(diphenylphosphino)ethane: A related compound with diphenylphosphino groups.
Uniqueness
Ethane, 1,2-bis-(2-pyrazinyl) is unique due to the presence of pyrazinyl groups, which impart distinct electronic and steric properties
Properties
CAS No. |
64516-15-0 |
|---|---|
Molecular Formula |
C10H10N4 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-(2-pyrazin-2-ylethyl)pyrazine |
InChI |
InChI=1S/C10H10N4/c1(9-7-11-3-5-13-9)2-10-8-12-4-6-14-10/h3-8H,1-2H2 |
InChI Key |
DDDNWWSVGPACCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)CCC2=NC=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















